4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide
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Overview
Description
4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide is a synthetic organic compound It is characterized by the presence of a benzenesulfonamide group, a piperidine ring, and tert-butyl and tetramethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tetramethyl Groups: Tetramethyl groups are introduced via alkylation reactions.
Attachment of the Benzenesulfonamide Group: This step involves sulfonation of a benzene derivative followed by amide formation with the piperidine derivative.
Addition of the tert-Butyl Group: The tert-butyl group is introduced through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often tailored to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzenesulfonamide group.
Reduction: Reduction reactions can occur, potentially affecting the sulfonamide group.
Substitution: Various substitution reactions can take place, especially on the benzene ring and the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a component in biochemical assays.
Medicine: Investigated for therapeutic properties or as a drug precursor.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting biological pathways or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,6,6-Tetramethylpiperidin-4-yl)-benzenesulfonamide: Lacks the tert-butyl group.
4-tert-Butyl-N-(piperidin-4-yl)-benzenesulfonamide: Lacks the tetramethyl groups.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)-4-methylbenzenesulfonamide: Has a methyl group instead of tert-butyl.
Uniqueness
The presence of both tert-butyl and tetramethyl groups in 4-tert-Butyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide may confer unique steric and electronic properties, influencing its reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
4-tert-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2S/c1-17(2,3)14-8-10-16(11-9-14)24(22,23)20-15-12-18(4,5)21-19(6,7)13-15/h8-11,15,20-21H,12-13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSVVYLZNGSONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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